molecular formula C6H12O3 B6161842 (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol CAS No. 1372881-98-5

(1R)-1-(1,4-dioxan-2-yl)ethan-1-ol

Cat. No. B6161842
CAS RN: 1372881-98-5
M. Wt: 132.2
InChI Key:
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Description

(1R)-1-(1,4-dioxan-2-yl)ethan-1-ol, commonly known as 1,4-dioxan-2-ol, is an organic compound belonging to the class of oxanols. It is a white, crystalline solid with a melting point of 95-97 °C and a boiling point of 170-172 °C. 1,4-dioxan-2-ol is a versatile compound that is widely used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the synthesis of a wide range of compounds, including dioxolanes, dioxanes, dioxiranes, and oxiranes.

Scientific Research Applications

1,4-dioxan-2-ol is widely used in scientific research and has a variety of applications. It is used as a reagent in the synthesis of dioxolanes, dioxanes, dioxiranes, and oxiranes. It is also used in the synthesis of polymers, dyes, and other organic compounds. In addition, 1,4-dioxan-2-ol is used as a solvent in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,4-dioxan-2-ol is not completely understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. It is also believed that the compound can act as a catalyst in certain reactions, such as the MPV reaction. Finally, it is believed that 1,4-dioxan-2-ol can act as a proton acceptor, which can facilitate the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,4-dioxan-2-ol are not fully understood. However, some studies have suggested that the compound has antioxidant and anti-inflammatory properties. In addition, some studies have suggested that the compound may have an inhibitory effect on certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

1,4-dioxan-2-ol has several advantages for use in laboratory experiments. It is a relatively stable compound and is relatively inexpensive to obtain. In addition, it is relatively non-toxic and has low volatility. However, it is important to note that the compound can be toxic if ingested or inhaled in large quantities.

Future Directions

There is still much to be learned about the properties and applications of 1,4-dioxan-2-ol. Future research should focus on the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. In addition, further research should be conducted into the synthesis of 1,4-dioxan-2-ol and its derivatives. Finally, research should be conducted into the potential environmental effects of 1,4-dioxan-2-ol and its derivatives.

Synthesis Methods

1,4-dioxan-2-ol is typically synthesized by the reaction of ethylene glycol with formaldehyde in the presence of an acid catalyst. This reaction is known as the Meerwein-Ponndorf-Verley (MPV) reaction. The reaction is carried out at a temperature of 70-100 °C and a pressure of 1-2 atm. The reaction is typically complete within 1-2 hours. The product of the reaction is a mixture of 1,4-dioxan-2-ol and ethylene glycol. The product can be further purified by distillation and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydroxypropanal", "1,4-dioxane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 2,3-dihydroxypropanal with 1,4-dioxane to form a cyclic acetal.", "Step 2: Reduction of the cyclic acetal using sodium borohydride to form (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol.", "Step 3: Purification of the product using column chromatography.", "Step 4: Deprotection of the cyclic acetal using hydrochloric acid to obtain the desired product.", "Step 5: Neutralization of the reaction mixture using sodium hydroxide.", "Step 6: Recrystallization of the product from a mixture of methanol and ethanol." ] }

CAS RN

1372881-98-5

Molecular Formula

C6H12O3

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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